Enhanced Resolution via Improved Dissolution Contrast
The inclusion of a tert-butoxycarbonylmethoxy group on the PAG cation enables an enhanced dissolution rate contrast relative to sulfonium PAGs lacking this acid-labile group [1]. This functionalization leads to improved resolution and a wider range of focal depth in formulated resists, as it contributes to a more pronounced difference in solubility between exposed and unexposed regions [1]. This is a distinct advantage over simpler sulfonium PAGs such as triphenylsulfonium triflate (TPS-tf), which rely solely on the acid-catalyzed deprotection of the polymer matrix and can exhibit lower overall contrast [1].
| Evidence Dimension | Dissolution Rate Contrast |
|---|---|
| Target Compound Data | Enhanced contrast due to acid-labile group in PAG cation [1] |
| Comparator Or Baseline | Sulfonium PAGs without an acid-labile group in the cation (e.g., TPS-tf) [1] |
| Quantified Difference | Qualitative improvement leading to higher resolution and wider focus depth [1] |
| Conditions | Chemically amplified positive resist composition, deep-UV lithography [1] |
Why This Matters
Higher dissolution contrast directly translates to better pattern resolution and process window, crucial for semiconductor device miniaturization.
- [1] U.S. Patent No. 5,679,496. (1997). Chemically amplified positive resist composition. View Source
